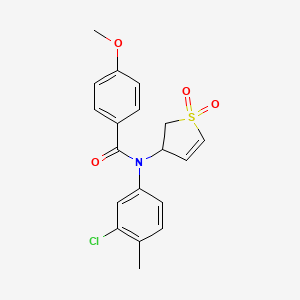

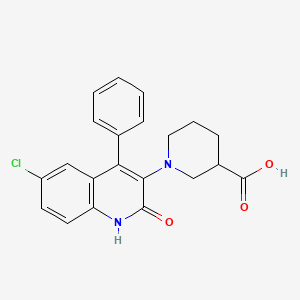

![molecular formula C7H13N B2518282 Bicyclo[4.1.0]heptan-3-amine CAS No. 78293-51-3](/img/structure/B2518282.png)

Bicyclo[4.1.0]heptan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[4.1.0]heptan-3-amine is a compound that features a bicyclic structure with an amine functional group. This structure is of interest due to its potential applications in medicinal chemistry and material science. The compound's unique bicyclic framework can serve as a core structure for conformational locking of pharmacophores, as well as a building block for complex molecular architectures .

Synthesis Analysis

The synthesis of compounds related to this compound involves various strategies. For instance, the Au(I)-catalyzed synthesis of bicyclo[3.2.0]heptanes provides a method for creating highly strained and functionalized structures through a key 1,3-dipolar cycloaddition . Additionally, photochemical formal (4 + 2)-cycloaddition has been used to convert bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, demonstrating a method for transforming simpler bicyclic skeletons into more complex ones . Furthermore, the intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles has been employed to synthesize derivatives with the 1-amino-3-azabicyclo[4.1.0]heptane skeleton .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using X-ray crystallography, revealing a common boat conformation for the bicyclic skeletons . This conformation is largely unaffected by various substitution patterns, indicating an intrinsic property of the bicyclo[3.2.0]heptane core . The crystal and molecular structure of related compounds, such as conformationally restricted methionine analogues, have also been determined, providing insights into the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

This compound and its derivatives can undergo a variety of chemical reactions. For example, the functionalized bicyclo[3.2.0]heptanes synthesized through Au(I)-catalyzed reactions can be further coupled with various nucleophiles to add structural complexity . The photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have been studied to provide diversely functionalized bicyclo[3.2.0]heptanes . Additionally, the electrochemical oxidation of certain bicyclic compounds has been explored, revealing the participation of neighboring groups in the oxidation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The conformationally locked structures of these compounds, as seen in the syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, can have significant implications for their chemical reactivity and interaction with biological targets . The solubility and stability of these compounds can also be tailored through the introduction of various functional groups, as demonstrated in the synthesis of fully alicyclic polyimides from related bicyclic amines .

Scientific Research Applications

Inhibitory Activity in Glycosidase Enzymes

Bicyclo[4.1.0]heptan-3-amine has shown significant inhibitory activities against glycosidase enzymes. For instance, specific isomeric bicyclo[4.1.0]heptane analogues have demonstrated competitive inhibition of the glycosyl hydrolase family GH27 enzyme (coffee bean), characterized by a K_i value of 0.541 µM. These compounds bind weakly to the GH36 E. coli α-galactosidase, indicating a potential for selective enzyme inhibition (Wang & Bennet, 2007).

Building Blocks for Medicinal Chemistry

The this compound structure is a valuable building block in medicinal chemistry. Recent studies highlight its transformation into various polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical methods. This conversion marks the first reported method to transform the bicyclo[1.1.1]pentane skeleton into the bicyclo[3.1.1]heptane skeleton, offering new, complex primary amine building blocks for drug development (Harmata et al., 2021).

Catalytic Desymmetrization in Synthesis

The bicyclo[4.1.0]heptane framework, found in various bioactive compounds, can undergo catalytic desymmetrization. This process, particularly via formal C(sp2)‒H alkylation, enables the enantioselective synthesis of this core structure. The approach offers a straightforward strategy for synthesizing bioactive compounds, demonstrated by the synthesis of natural products like (–)-car-3-ene-2,5-dione (Ray & Mukherjee, 2022).

Synthesis of Conformationally Restricted Amines

This compound derivatives have been synthesized for various applications, such as in the synthesis of tris- and monoprotected derivatives. These derivatives, including 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane, have potential uses in medicinal chemistry due to their unique structural properties (Gensini et al., 2002).

Safety and Hazards

Future Directions

The future directions for “Bicyclo[4.1.0]heptan-3-amine” and its derivatives are promising. They are increasingly being used as intermediates in the synthesis of substituted four-membered rings and bicyclic pentanes . Furthermore, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

properties

IUPAC Name |

bicyclo[4.1.0]heptan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7-2-1-5-3-6(5)4-7/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGBMEFPOGIKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78293-51-3 |

Source

|

| Record name | bicyclo[4.1.0]heptan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

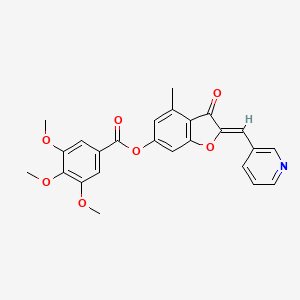

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

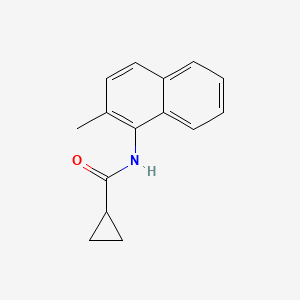

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

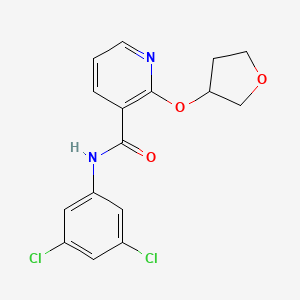

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)